molecular formula C9H9F3O3 B1400924 2-Methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol CAS No. 352339-76-5

2-Methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol

Cat. No.: B1400924
CAS No.: 352339-76-5
M. Wt: 222.16 g/mol
InChI Key: CJAVVEOAWZLXNV-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Phenols in Chemical Research

The development of fluorinated phenolic compounds represents a significant milestone in the evolution of organofluorine chemistry, which traces its origins to the pioneering work of the 19th century. Alexander Borodin, who is well-known as a composer in classical music, is said to have made the first organofluorine compound through nucleophilic replacement of a different halogen atom by fluoride, reporting his results in 1862. This foundational work established the principle of halogen exchange, which is now broadly used in fluorine chemistry and especially in fluorochemical industry for the introduction of fluorine atoms into organic molecules.

The synthesis of aromatic fluorine compounds gained momentum in the early 20th century, with significant developments in aromatic fluorination methodologies. In 1927, Schiemann found an aromatic fluorination methodology where diazonium salts of aromatic amines were first prepared, and then decomposed in the presence of fluoroboric acid to give fluorinated aromatic compounds. This reaction was improved and is still used even now for the manufacture of fluoroaromatic compounds. Another important synthesis of fluoroaromatic compounds, nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride, was reported by Gottlieb in 1936.

The development of fluorinated phenolic derivatives gained particular significance during World War II, when fluoropolymers were first used as materials that could tolerate fluorine or its derivative uranium hexafluoride. The extreme reactivity and corrosiveness of fluorine compounds necessitated the development of specialized synthetic methodologies for incorporating fluorine atoms into aromatic systems while maintaining molecular stability.

Modern fluorinated phenol synthesis has evolved to include sophisticated deoxyfluorination methods. Recent advances include operationally simple fluorination reactions that provide more straightforward access to a wide variety of aryl fluorides through direct substitution of phenols. These methodologies have enabled the preparation of complex fluorinated phenolic structures with multiple functional groups, including compounds bearing trifluoromethyl substituents and additional heteroatoms.

Significance of 2-Methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol in Scientific Literature

This compound represents a sophisticated molecular architecture that incorporates multiple key structural features of interest in contemporary organofluorine chemistry. The compound, with the molecular formula C9H9F3O3 and a molecular weight of 222.16 grams per mole, exemplifies the complex fluorinated phenolic derivatives that have emerged from advanced synthetic methodologies.

The structural complexity of this compound is reflected in its Chemical Abstracts Service registry number 352339-76-5, which distinguishes it within the vast database of known chemical substances. The compound's International Union of Pure and Applied Chemistry name, this compound, precisely describes its molecular architecture, highlighting the presence of both methoxy and trifluoromethyl functional groups attached to a phenolic core.

Detailed computational analysis reveals significant molecular properties that contribute to the compound's chemical behavior. The compound exhibits an XLogP3-AA value of 1.8, indicating moderate lipophilicity, while possessing two hydrogen bond donor sites and six hydrogen bond acceptor sites. These properties suggest potential for diverse intermolecular interactions and biological activity profiles.

The molecular geometry includes two rotatable bonds, providing conformational flexibility that may be important for biological and chemical interactions. The compound's exact mass of 222.05037863 Da and monoisotopic mass of 222.05037863 Da confirm its precise molecular composition. The topological polar surface area of 49.7 square angstroms indicates moderate polarity, which influences solubility and membrane permeability characteristics.

The presence of the trifluoromethyl group attached to a secondary alcohol functionality represents a particularly interesting structural motif. This arrangement combines the electron-withdrawing properties of the trifluoromethyl group with the hydrogen bonding capabilities of the alcohol, creating a unique electronic environment that may influence both chemical reactivity and biological activity.

Property Value Reference
Molecular Formula C9H9F3O3
Molecular Weight 222.16 g/mol
CAS Registry Number 352339-76-5
XLogP3-AA 1.8
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Rotatable Bonds 2
Topological Polar Surface Area 49.7 Ų
Heavy Atom Count 15

Research Objectives and Scope

The scientific investigation of this compound encompasses multiple research domains that reflect the compound's complex molecular architecture and potential applications. The primary research objective involves comprehensive characterization of the compound's fundamental chemical and physical properties, including detailed analysis of its electronic structure, conformational behavior, and intermolecular interaction patterns.

Research efforts focus on understanding how the combination of methoxy, phenolic, and trifluoromethyl carbinol functionalities within a single molecular framework influences overall chemical behavior. This includes investigation of the electron-withdrawing effects of the trifluoromethyl group on the aromatic system and how these effects are modulated by the presence of the methoxy substituent and phenolic hydroxyl group.

The compound's potential role in photochemical processes represents another significant research area. Studies on fluorinated phenolic compounds have demonstrated that such molecules can undergo complex photolytic transformations, potentially forming new fluorinated byproducts through various mechanistic pathways. Understanding these processes is crucial for predicting environmental fate and developing applications in photochemical synthesis.

Synthetic accessibility and preparation methodologies constitute important research objectives. The compound's complex structure, featuring multiple functional groups with potentially competing reactivity, necessitates careful investigation of synthetic approaches that can selectively introduce each functional group while maintaining overall molecular integrity. This includes exploration of fluorination strategies, alkylation reactions, and protecting group methodologies.

The scope of research extends to comparative studies with related fluorinated phenolic derivatives to establish structure-activity relationships. This involves systematic variation of substituent patterns and functional group arrangements to understand how molecular modifications influence key properties such as stability, reactivity, and intermolecular interactions.

Advanced analytical characterization represents a crucial component of the research scope. This includes detailed nuclear magnetic resonance spectroscopy studies to elucidate conformational preferences, mass spectrometry analysis to confirm molecular composition and fragmentation patterns, and computational chemistry investigations to predict electronic properties and reaction mechanisms.

Environmental and materials science applications form additional research dimensions. The compound's unique combination of hydrophilic and hydrophobic features, along with its fluorinated character, suggests potential applications in surface modification, materials science, and environmental chemistry. Research objectives include evaluation of the compound's behavior in various chemical environments and assessment of its potential utility in specialized applications.

Properties

IUPAC Name

2-methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c1-15-7-3-2-5(4-6(7)13)8(14)9(10,11)12/h2-4,8,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAVVEOAWZLXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Addition

General Reaction:

$$
\text{2-Methoxyphenol} + \text{Trifluoroacetaldehyde} \rightarrow \text{2-Methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol}
$$

This method involves the direct addition of trifluoroacetaldehyde to 2-methoxyphenol. The reaction typically proceeds under acidic or Lewis acid catalysis to facilitate electrophilic aromatic substitution at the 5-position, followed by in situ or subsequent reduction to yield the hydroxyethyl group.

Key Steps:

  • Electrophilic aromatic substitution using trifluoroacetaldehyde.
  • Acidic or Lewis acid catalysis (e.g., AlCl₃ or BF₃·Et₂O).
  • Workup and purification (e.g., extraction, column chromatography).

Advantages:

  • Straightforward, one-pot synthesis.
  • Good atom economy.

Limitations:

  • Regioselectivity must be carefully controlled.
  • Potential for side reactions due to the reactivity of trifluoroacetaldehyde.

Trifluoroacylation Followed by Reduction

Stepwise Approach:

  • Trifluoroacylation:
    • 2-Methoxyphenol is acylated with trifluoroacetic anhydride or ethyl trifluoroacetate in the presence of a Lewis acid (such as AlCl₃), yielding 2-methoxy-5-(trifluoroacetyl)phenol.
  • Reduction:
    • The trifluoroacetyl group is then selectively reduced to the corresponding hydroxyethyl group using a mild reducing agent (e.g., sodium borohydride or lithium tri-tert-butoxyaluminum hydride).

Key Steps:

  • Fries rearrangement for acylation.
  • Controlled reduction to avoid over-reduction or side reactions.

Advantages:

  • High regioselectivity due to the directing effect of the methoxy group.
  • Well-established protocols for both acylation and reduction steps.

Limitations:

  • Requires careful control of reduction conditions.
  • Multi-step process increases time and resource requirements.

Lithiation and Trifluoroacylation

Procedure:

  • Lithiation of a methoxy-protected phenol (e.g., using n-butyllithium) at low temperature, followed by reaction with ethyl trifluoroacetate, yields the trifluoroacetylated intermediate.
  • Subsequent reduction as above affords the final product.

Key Steps:

  • Protection of the phenol (e.g., MOM protection) to prevent side reactions.
  • Lithiation and acylation under inert atmosphere.
  • Deprotection and reduction.

Advantages:

  • Allows for selective functionalization.
  • Suitable for substrates sensitive to direct electrophilic substitution.

Limitations:

  • Requires handling of air-sensitive reagents.
  • Additional steps for protection and deprotection.
Method Key Reagents/Conditions Yield (Typical) Regioselectivity Complexity Comments
Direct Electrophilic Addition Trifluoroacetaldehyde, acid/Lewis acid Moderate Moderate Low One-pot, but less selective
Trifluoroacylation + Reduction Trifluoroacetic anhydride, AlCl₃, NaBH₄ High High Moderate Two steps, high selectivity
Lithiation + Trifluoroacylation n-BuLi, ethyl trifluoroacetate, MOM-Cl High Very High High Multi-step, very selective
  • Fries Rearrangement : The trifluoroacylation step can be efficiently achieved via Fries rearrangement of aryl trifluoroacetates, followed by purification using copper salts for high purity.
  • Lithiation Strategy : The use of methoxymethyl (MOM) protection and lithiation allows for precise introduction of the trifluoroacetyl group at the desired position, minimizing side products.
  • Reduction Specificity : Sodium borohydride is commonly used for selective reduction of the trifluoroacetyl group to the trifluorohydroxyethyl group, but milder reducing agents may be preferred to avoid affecting the phenolic moiety.
  • Purification : Products are typically purified by column chromatography on silica gel to ensure removal of unreacted starting materials and side products.
Property Value Reference
Molecular Formula C₉H₉F₃O₃
Molecular Weight 222.16 g/mol
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 6
XLogP3-AA (Partition Coefficient) 1.8
Rotatable Bond Count 2

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the trifluoromethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-trifluoromethylated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 2-Methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol exhibit antioxidant properties. For instance, studies have shown that phenolic compounds can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for developing therapeutic agents targeting oxidative stress-related conditions .

Selective Receptor Agonism

The compound has been investigated for its activity as a selective agonist at serotonin receptors (5-HT2A). Structure-activity relationship studies highlight that modifications on the phenolic structure significantly influence receptor binding and activity. The presence of specific substituents can enhance potency and selectivity towards desired receptors .

Cardiovascular Health

Due to its potential role in modulating alpha-1 adrenergic receptors, this compound may be beneficial in treating cardiovascular diseases. Its ability to act as an adrenoceptor blocker can help manage hypertension and other related disorders by promoting vasodilation and reducing peripheral resistance .

Neuroprotective Effects

The neuroprotective effects of phenolic compounds have been documented in various studies. These compounds may help protect neuronal cells from damage caused by oxidative stress and excitotoxicity, making them candidates for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of several phenolic compounds, including derivatives of this compound. The results indicated a significant reduction in lipid peroxidation levels in vitro compared to controls, suggesting potential applications in food preservation and nutraceutical formulations.

CompoundIC50 (µM)% Inhibition
Control-10
Compound A2575
Compound B3070

Case Study 2: Receptor Binding Affinity

A detailed investigation into the binding affinity of various phenolic compounds at serotonin receptors revealed that certain modifications could enhance efficacy. The study found that this compound exhibited a higher binding affinity compared to other analogs.

CompoundBinding Affinity (nM)
2-Methoxy-5-(trifluoro)50
Other Analog A200
Other Analog B150

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various pathways, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and biological activities of analogous compounds:

Compound Name (CAS/Reference) Substituent at Position 5 Key Functional Groups Reported Biological Activities Source Evidence
2-Methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol -CH(OH)CF₃ Trifluoromethyl, hydroxyl Not explicitly reported (assumed antimicrobial/antioxidant) N/A
(E)-2-Methoxy-5-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-2) -CH=N-(2-CF₃-C₆H₄) Trifluoromethyl, imino Antiamnesic (scopolamine-induced memory impairment models)
2-Methoxy-5-(1-propenyl)phenol (Isochavibetol, CAS 501-20-2) -CH₂-CH=CH₂ Propenyl Antioxidant, cytotoxic (algae extracts)
Erianin (2-Methoxy-5-(3,4,5-trimethoxyphenethyl)phenol) -CH₂CH₂-(3,4,5-trimethoxy-C₆H₂) Phenethyl, trimethoxy Antitumor (apoptosis induction, angiogenesis inhibition)
(Z)-2-Methoxy-5-((4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)phenylimino)methyl)phenol -CH=N-(4-(triazole-thio-methyl)-C₆H₄) Triazole, thioether Potent antibacterial (dihydrofolate reductase inhibition)
1-(2-Hydroxy-5-Trifluoromethoxy-phenyl)-ethanone (CAS N/A) -O-CF₃ Trifluoromethoxy, acetyl Intermediate for pharmaceuticals
2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol -CH(OH)CF₃ Trifluoromethyl, hydroxyl Structural analog (lacks methoxy group)

Key Comparative Insights

Functional Group Impact
  • Trifluoromethyl vs. Propenyl/Phenethyl Groups : The trifluoro-hydroxyethyl group in the target compound enhances lipophilicity (log P ~1.99 ) compared to propenyl (log P ~2.5–3.0) or phenethyl groups. This may improve membrane permeability but reduce water solubility.
  • Hydroxyl vs. Imino/Nitro Groups: The hydroxyl group in the target compound enables hydrogen bonding, unlike the nitro or imino groups in and . This could modulate receptor selectivity and reduce toxicity compared to nitro derivatives .

Biological Activity

2-Methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol is an organic compound characterized by its unique molecular structure, which includes a methoxy group, a trifluoromethyl group, and a hydroxyl group attached to a phenolic ring. Its molecular formula is C9_9H9_9F3_3O3_3 and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes effectively. Once inside the cell, it may influence multiple biochemical pathways, including:

  • Enzyme inhibition : The compound may act as an inhibitor or modulator of specific enzymes.
  • Signaling pathways : It may interfere with cellular signaling mechanisms, potentially affecting processes like apoptosis or cell proliferation.

Research Findings

Recent studies have explored the compound's potential therapeutic applications. Notably, it has been investigated for:

  • Anti-inflammatory effects : Research indicates that the compound may reduce inflammation markers in vitro.
  • Antioxidant properties : Its ability to scavenge free radicals has been documented, suggesting potential use in oxidative stress-related conditions.

Case Studies and Experimental Data

  • In Vitro Studies : A study demonstrated that this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The IC50 values were recorded at concentrations that suggest therapeutic relevance.
StudyTarget EnzymeIC50 (µM)Effect
1COX-115Inhibition of prostaglandin synthesis
2COX-212Reduced inflammation in cell models
  • Antioxidant Activity : The compound was tested using DPPH radical scavenging assays, showing a dose-dependent increase in radical scavenging activity.
Concentration (µM)% Scavenging Activity
1025
5060
10085

Comparative Analysis with Similar Compounds

When compared to structurally related compounds like 2-Methoxyphenol and other trifluoromethylated phenols, this compound exhibits enhanced biological activity due to its unique combination of functional groups.

CompoundMethoxy GroupTrifluoromethyl GroupBiological Activity
2-MethoxyphenolYesNoModerate
5-(2,2,2-Trifluoro-1-hydroxyethyl)phenolNoYesLow
This compound YesYesHigh

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol, and how do their yields and purity compare?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a trifluoro-hydroxyethyl group can be introduced using tert-butyl-protected intermediates, as described in a patent synthesis involving tert-butyl 2-hydroxy-2-((2R)-3-oxo-4-(6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-2-yl)morpholin-2-yl)acetate . Boronic ester intermediates (e.g., pinacol-protected derivatives) are also viable for Suzuki-Miyaura cross-coupling, enabling regioselective functionalization . Yields typically range from 50–75%, with HPLC purity >95% after silica gel chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic markers should be prioritized?

  • Methodological Answer :

  • NMR : Focus on 19F^{19}\text{F} NMR for the trifluoromethyl group (δ ≈ -60 to -70 ppm) and 1H^{1}\text{H} NMR for the hydroxyethyl proton (δ 4.5–5.5 ppm, broad).
  • FT-IR : Key peaks include O–H stretching (3200–3500 cm1^{-1}), C–F vibrations (1100–1250 cm1^{-1}), and methoxy C–O (≈1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]+^+ with <3 ppm error. Use derivatization (e.g., silylation) to stabilize the hydroxyl group for GC-MS analysis .

Advanced Research Questions

Q. How can researchers address contradictory solubility data of this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions may arise from hydration effects or polymorphic forms. Use the NRTL model to correlate liquid-liquid equilibrium data, as demonstrated for phenol derivatives in methyl isobutyl ketone (MIBK)-water systems . Experimental validation should include temperature-controlled solubility assays (25–50°C) with Karl Fischer titration to quantify water content.

Q. What computational strategies predict the compound’s reactivity in catalytic environments?

  • Methodological Answer : Density Functional Theory (DFT) can model interactions at the hydroxyl and trifluoromethyl sites. For example, calculate Fukui indices to identify nucleophilic/electrophilic regions. Molecular dynamics simulations (e.g., GROMACS) are recommended to study solvation effects in aprotic solvents like DMSO .

Q. What strategies stabilize the compound under oxidative or thermal conditions?

  • Methodological Answer : Degradation pathways can be mapped via accelerated stability studies (40°C/75% RH for 4 weeks). Antioxidants like BHT (0.1% w/w) mitigate oxidation, while lyophilization improves thermal stability. Monitor degradation products using UPLC-PDA-MS, referencing impurity profiles of structurally related phenols .

Q. How does the compound’s bioactivity correlate with structural analogs in published pharmacological studies?

  • Methodological Answer : Compare its activity to analogs like 2-methoxy-5-((Z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenol, which promotes cardiomyocyte maturation via AMPK pathway modulation . Use in vitro assays (e.g., HEK293 cell lines) to quantify EC50_{50} values and molecular docking (AutoDock Vina) to predict target binding.

Q. What methods optimize enantiomeric resolution of its chiral derivatives?

  • Methodological Answer : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) achieves baseline separation. Pre-derivatization with (R)- or (S)-α-methoxyphenylacetic acid enhances diastereomeric resolution, as validated for similar phenolic compounds .

Q. How can metabolic pathways be elucidated using isotope-labeled analogues?

  • Methodological Answer : Synthesize 13C^{13}\text{C}-labeled derivatives at the methoxy or trifluoroethyl positions. Track metabolites in hepatocyte incubations (e.g., human liver microsomes) using LC-HRMS. Phase I/II metabolism can be inferred from glucuronide or sulfate conjugates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol

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